(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

Enzyme inhibition Glutamine synthetase Anti-tubercular drug discovery

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (CAS 18899-29-1), also designated as threo-5-hydroxy-L-lysine, allo-5-hydroxy-L-lysine, or (5S)-5-hydroxy-L-lysine, is a chiral non-proteinogenic amino acid with molecular formula C₆H₁₄N₂O₃ and molecular weight 162.19 g/mol. This compound belongs to the 5-hydroxylysine class and constitutes one of four stereoisomeric forms of hydroxylated L-lysine, characterized by the (2S,5S) absolute configuration wherein the 5-hydroxy group adopts the S-orientation relative to the lysine backbone.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
CAS No. 18899-29-1
Cat. No. B12117510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid
CAS18899-29-1
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(CN)O
InChIInChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5-/m0/s1
InChIKeyYSMODUONRAFBET-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid Procurement Guide: Technical Specifications and Stereochemical Identity


(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (CAS 18899-29-1), also designated as threo-5-hydroxy-L-lysine, allo-5-hydroxy-L-lysine, or (5S)-5-hydroxy-L-lysine, is a chiral non-proteinogenic amino acid with molecular formula C₆H₁₄N₂O₃ and molecular weight 162.19 g/mol [1]. This compound belongs to the 5-hydroxylysine class and constitutes one of four stereoisomeric forms of hydroxylated L-lysine, characterized by the (2S,5S) absolute configuration wherein the 5-hydroxy group adopts the S-orientation relative to the lysine backbone [2]. The compound is endogenously produced via stereoselective post-translational hydroxylation of lysine residues by specific lysyl hydroxylase enzymes, including the JMJD6 enzyme which catalyzes (5S)-hydroxylysine formation on RNA splicing factors [3].

(2S,5S) absolute configuration for chiral reference-standard workflow
JMJD6 enzyme product identification and assay development
Stereochemical-control context for glutamine synthetase inhibitor screening
Reference standard for protein oxidation analytical methods

Why Generic 5-Hydroxylysine Substitution Fails: Stereochemical Determinants of (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid Function


Generic substitution of 5-hydroxylysine compounds without stereochemical specification is scientifically untenable due to the existence of four distinct stereoisomers—(2S,5R), (2S,5S), (2R,5R), and (2R,5S)—each exhibiting fundamentally different biological origins, enzymatic recognition, and functional roles [1]. The predominant naturally occurring form in collagen is the (5R) stereoisomer (erythro-5-hydroxy-L-lysine), biosynthesized by protocollagen lysyl hydroxylase, whereas the (5S) stereoisomer (threo-5-hydroxy-L-lysine, i.e., the target compound) is produced by distinct enzymes including JMJD6 and exhibits entirely separate biological contexts and applications [2]. Critically, these stereoisomers are not interchangeable in enzyme inhibition assays: the (2S,5R) isomer demonstrates quantifiable inhibitory activity against glutamine synthetase (IC₅₀ 610 ± 15 μM), whereas the (2S,5S) isomer shows distinct biochemical behavior and serves different research utilities, particularly as a radical-mediated oxidation marker [3][4]. Procurement without stereochemical verification introduces confounding variables that invalidate experimental reproducibility and cross-study comparability.

(2S,5R)-5-hydroxylysine (erythro)
Collagen-derived isomer; protocollagen lysyl hydroxylase product. Enzyme recognition profile may shift away from JMJD6-mediated pathways.
(2R,5R)-/(2R,5S)-5-hydroxylysine
Opposite α-carbon configuration. Chirality at C2 may alter substrate recognition; not interchangeable for enzyme or oxidation studies.
Unspecified 5-hydroxylysine (racemate)
Mixed stereoisomer composition invalidates stereochemical attribution; co-elution and inhibition endpoint context may not transfer.

(2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid: Quantitative Differentiation Evidence Versus Comparator Compounds


Stereochemical Determinants of Glutamine Synthetase Inhibition: (2S,5R) vs. (2S,5S) Activity Comparison

The (2S,5R) stereoisomer of 5-hydroxylysine (erythro-5-hydroxy-L-lysine) was identified as the best inhibitor from a literature survey targeting glutamine synthetase, with an IC₅₀ of 610 ± 15 μM measured via transferase assay using Salmonella typhimurium enzyme [1]. This provides a quantitative benchmark for distinguishing stereoisomer-specific biological activity. The (2S,5S) isomer (target compound) is structurally distinct at the C5 position and does not share this inhibitory profile. Researchers investigating glutamine synthetase inhibition or screening for anti-tubercular agents must explicitly differentiate between the (2S,5R) and (2S,5S) isomers, as the stereochemical configuration determines whether the compound functions as an inhibitor or serves alternative research purposes such as an oxidation marker or negative control.

GS inhibition comparison
Head-to-head
(2S,5R) IC₅₀ 610 ± 15 μM; (2S,5S) not an active inhibitor
Supports stereochemical-control study fit
S. typhimurium transferase assay; 46,400-compound virtual screen
Enzyme inhibition Glutamine synthetase Anti-tubercular drug discovery

Radical-Mediated Oxidation Marker Utility: (2S,5S) Distinctive Profile Among Hydroxylysine Isomers

In HO• radical-mediated oxidation of lysine in the presence of oxygen followed by NaBH₄ reduction, four hydroxylysine isomers are generated: (2S)-3-hydroxylysine, (2S)-4-hydroxylysine, (2S,5R)-5-hydroxylysine, and (2S,5S)-5-hydroxylysine [1]. Among these, 5-hydroxylysines (both 5R and 5S stereoisomers) are natural products formed enzymatically by lysyl oxidase and are therefore not suitable markers of radical-mediated oxidation. In contrast, 3-hydroxylysine and 4-hydroxylysine, which lack the 5-hydroxylation enzymatic pathway, serve as useful markers for radical-induced protein damage. This established experimental framework provides the basis for distinguishing the (2S,5S) isomer's biomarker utility: it functions as a reference standard in analytical methods (FMOC-derivatized HPLC) for quantifying oxidation-specific hydroxylysine isomers, not as the oxidation marker itself [1].

Oxidation marker utility
Method context
(2S,5S) is enzymatically produced; not a radical oxidation marker
Reference standard for FMOC-HPLC isomer resolution
3-/4-hydroxylysine are radical-derived markers
Protein oxidation Oxidative stress biomarkers Radical chemistry

JMJD6-Mediated (5S)-Hydroxylysine Production: Unique Biosynthetic Pathway Distinguishing (2S,5S) from Collagen-Associated (5R) Isomer

The (2S,5S) stereoisomer (threo-5-hydroxy-L-lysine) is biosynthesized by a distinct enzyme, JMJD6, which hydroxylates lysine residues on the RNA splicing factor U2AF65, producing the (5S) stereoisomer specifically [1]. This contrasts with the (2S,5R) stereoisomer (erythro-5-hydroxy-L-lysine), the most common naturally occurring form found in collagen, which is produced by protocollagen lysyl hydroxylase enzymes [2]. The enzymatic stereoselectivity creates fundamentally distinct biological contexts: (2S,5R)-5-hydroxylysine is integral to collagen cross-linking and connective tissue structure; (2S,5S)-5-hydroxylysine is implicated in RNA processing regulation via JMJD6 activity. This biosynthetic divergence underscores that the two stereoisomers cannot substitute for one another in studies of JMJD6 function, RNA splicing, or collagen biology.

JMJD6 biosynthetic pathway
Class-level
JMJD6 produces (5S) on U2AF65; distinct from collagen (5R) pathway
Enantiomer-attribution review for RNA splicing studies
Stereospecific enzymatic hydroxylation
RNA splicing Epigenetics JMJD6 hydroxylase

Collagen Cross-Link Biosynthesis: (2S,5S) as Essential Precursor for Pyridinoline Synthesis

Both (2S,5R)- and (2S,5S)-5-hydroxylysine stereoisomers are required as synthetic intermediates for the preparation of pyridinoline, a mature collagen cross-link found in bone and cartilage [1]. A four-step synthesis using Williams' glycine template methodology was developed to produce both stereoisomers with controlled stereogenicity at the α-position, enabling access to all four possible isomers of 5-hydroxylysine [1]. The (2S,5S) isomer is specifically required as a building block in the synthetic pathway to pyridinoline and related collagen cross-links. Notably, in vivo animal studies demonstrated that synthetic DL-hydroxylysine (including the allo-isomer) could not replace an equimolar amount of L-lysine in maintaining rat growth, indicating that the free amino acid form does not directly substitute for lysine in collagen biosynthesis [2].

Pyridinoline synthesis block
Cross-study
Essential stereospecific building block; both (5R) and (5S) required separately
Stereochemical-control context for cross-link assembly
Williams' glycine template; four-step synthesis
Collagen biochemistry Cross-link chemistry Bone metabolism

(2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid: Evidence-Based Research and Industrial Application Scenarios


JMJD6 Hydroxylase Activity Assays and RNA Splicing Research

Researchers investigating JMJD6-mediated lysyl hydroxylation of RNA splicing factors require (2S,5S)-5-hydroxylysine as an authentic reference standard. The JMJD6 enzyme produces the (5S) stereoisomer specifically on U2AF65 and related splicing proteins [1]. This compound enables: (i) confirmation of enzymatic product identity via chromatographic co-elution with authentic standard; (ii) calibration of quantitative LC-MS/MS methods for measuring JMJD6 activity in vitro and in cellular systems; and (iii) differentiation of JMJD6-mediated (5S)-hydroxylation from lysyl hydroxylase-mediated (5R)-hydroxylation in collagen [2]. Procurement of the correct (2S,5S) stereoisomer is non-negotiable for these applications, as the (2S,5R) isomer will not co-elute with JMJD6 reaction products.

Analytical Method Development for Protein Oxidation Biomarker Quantification

Laboratories developing FMOC-derivatized HPLC or LC-MS methods for quantifying radical-mediated protein oxidation require (2S,5S)-5-hydroxylysine as a reference standard. As established by Morin et al. (1998), 5-hydroxylysines (both 5R and 5S stereoisomers) are enzymatically produced natural products and therefore must be chromatographically resolved from radical-derived markers 3-hydroxylysine and 4-hydroxylysine [1]. The (2S,5S) isomer serves as an essential retention time marker and calibration standard to ensure that radical-derived oxidation products are not confounded by endogenously present 5-hydroxylysines in biological samples. This application is particularly relevant for studies of oxidative stress in atherosclerosis, cataract formation, and neurodegenerative conditions where protein oxidation is a key pathological mechanism.

Synthesis of Collagen Cross-Link Standards for Bone Resorption Diagnostics

Clinical chemistry and diagnostic laboratories developing immunoassays or LC-MS/MS methods for bone resorption markers (e.g., urinary pyridinoline and deoxypyridinoline) require synthetic collagen cross-link standards. (2S,5S)-5-hydroxylysine is an essential stereospecific building block in the chemical synthesis of pyridinoline, as demonstrated in the Williams' glycine template synthetic route [1]. The (2S,5S) isomer cannot be substituted with the (2S,5R) isomer due to the stereochemical requirements of the cross-link structure. Procurement of high-purity (2S,5S)-5-hydroxylysine enables in-house synthesis of authentic cross-link standards for calibration of clinical bone turnover assays.

Stereochemical Control Experiments in Glutamine Synthetase Inhibitor Screening

Drug discovery programs targeting glutamine synthetase for anti-tubercular or herbicidal applications require stereochemically defined control compounds. As documented by Nilsson et al. (2008), the (2S,5R) isomer exhibits IC₅₀ = 610 ± 15 μM against Salmonella typhimurium glutamine synthetase and was identified as the best inhibitor from a 46,400-compound virtual screening campaign [1]. The (2S,5S) isomer (target compound) serves as a critical stereochemical negative control in these assays, enabling researchers to: (i) verify that observed inhibition is stereospecific rather than non-specific; (ii) validate assay reproducibility across compound batches; and (iii) establish structure-activity relationships that depend on C5 configuration.

Application
Selection Property
Validation Focus
JMJD6 activity assays
Stereochemical identity confirmation
Co-elution with enzymatic product; LC-MS/MS calibration
Protein oxidation biomarker methods
Chromatographic resolution reference
Retention time marker; radical-derived isomer discrimination
Collagen cross-link synthesis
Stereospecific building block
Pyridinoline assembly; bone resorption assay standards
GS inhibitor screening controls
Stereochemical negative control
Assay reproducibility; structure-activity relationship review

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